N-(3,4-dimethoxyphenethyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25N5O5S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound's structure is conducive to chemical synthesis and modification, making it valuable in the preparation of various analogs and derivatives with potential biological or chemical applications. For example, it has been involved in the synthesis of compounds that enhance the lethal effect of phleomycin on Escherichia coli cultures, demonstrating the utility of its purine structure in enhancing antibiotic efficacy (Bhushan et al., 1975).
Material Science Applications
In material science, derivatives similar in structure to the compound have been used in the development of nano-photoinitiators for the preparation of hybrid networks, indicating its potential in the field of polymer chemistry and materials engineering (Batibay et al., 2020).
Antitumor Activity
Compounds with structural similarities have been evaluated for their antitumor activities. For instance, certain quinazolinone analogues have demonstrated broad spectrum antitumor activity, showcasing the therapeutic potential of such structures in cancer treatment (Al-Suwaidan et al., 2016).
Pharmacological Evaluation
The structure is also of interest in pharmacological studies, where derivatives have been synthesized and evaluated as potential anticonvulsant agents. This indicates the relevance of the compound's structure in the development of new therapeutic agents for neurological conditions (Severina et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-23-17-16(18(27)25(3)20(28)24(17)2)22-19(23)31-11-15(26)21-9-8-12-6-7-13(29-4)14(10-12)30-5/h6-7,10H,8-9,11H2,1-5H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOKYNJQEFFVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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